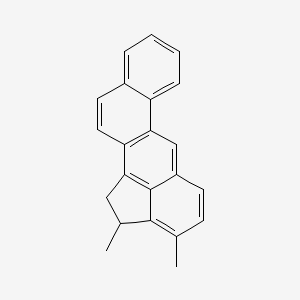

2,3-Dimethylcholanthrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. It is a derivative of cholanthrene, with two methyl groups attached at the 2 and 3 positions of the molecule. This compound is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of PAHs on biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylcholanthrene typically involves the alkylation of cholanthrene. One common method is the Friedel-Crafts alkylation, where cholanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound is not common due to its limited applications and carcinogenic nature. when required, it is synthesized in specialized laboratories following strict safety protocols to minimize exposure and environmental contamination.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethylcholanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like alkyl halides and acyl chlorides in the presence of Lewis acids.

Major Products Formed

Oxidation: Quinones and hydroxylated derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated and acylated derivatives.

Applications De Recherche Scientifique

2,3-Dimethylcholanthrene is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the reactivity and properties of PAHs.

Biology: Investigating the biological effects of PAHs on living organisms.

Medicine: Understanding the mechanisms of carcinogenesis and developing cancer therapies.

Industry: Limited use in the development of materials and chemicals that require PAH derivatives.

Mécanisme D'action

2,3-Dimethylcholanthrene exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the formation of reactive oxygen species (ROS) and DNA adducts, which contribute to its carcinogenic properties.

Comparaison Avec Des Composés Similaires

2,3-Dimethylcholanthrene is similar to other PAHs such as:

- 3-Methylcholanthrene

- Benzo[a]pyrene

- Dibenz[a,h]anthracene

Uniqueness

What sets this compound apart is its specific methylation pattern, which influences its reactivity and biological effects. The presence of methyl groups at the 2 and 3 positions can affect its binding affinity to AhR and its subsequent metabolic activation.

List of Similar Compounds

- 3-Methylcholanthrene

- Benzo[a]pyrene

- Dibenz[a,h]anthracene

- 7,12-Dimethylbenz[a]anthracene

Activité Biologique

2,3-Dimethylcholanthrene (DMC) is a polycyclic aromatic hydrocarbon recognized for its potent biological activity, particularly in carcinogenesis. It is structurally related to 3-methylcholanthrene (3-MC), a well-studied carcinogen that serves as a model compound in cancer research. This article explores the biological activities of DMC, including its mechanisms of action, mutagenicity, and effects on cellular processes.

Structure and Metabolism

DMC is a derivative of cholanthrene, characterized by two methyl groups at the 2 and 3 positions. Its metabolic activation primarily occurs via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules.

The biological activity of DMC is largely attributed to its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, DMC initiates a cascade of cellular events that can lead to altered gene expression, cell proliferation, and ultimately carcinogenesis.

Key Mechanisms:

- Mutagenicity: DMC has been shown to induce mutations in various model organisms. It is known to cause DNA adduct formation, leading to errors during DNA replication.

- Oxidative Stress: DMC exposure can lead to increased oxidative stress in cells, contributing to cellular damage and transformation.

- Cell Proliferation: Studies indicate that DMC inhibits osteoblastic differentiation and proliferation in cell cultures, affecting bone health and development.

Mutagenicity Studies

DMC has demonstrated significant mutagenic potential in various studies. For instance, in a study using the Big Blue® mouse model, DMC treatment resulted in a 15-fold increase in mutant frequency in lung tissues compared to controls .

Carcinogenicity

Research indicates that DMC is a potent carcinogen. In rodent studies, it has induced tumors in various organs following administration through different routes (e.g., subcutaneous injection). The incidence of lung tumors was notably high among treated animals .

Case Study 1: Lung Tumor Induction

In a controlled study involving Wistar rats, a single intrabronchial injection of DMC resulted in the development of precancerous lesions within 30 days. The lesions included atypical hyperplasia and adenomas, with significant tumor incidence observed over time .

Case Study 2: Cardiac Hypertrophy

Another study investigated the effects of DMC on cardiac health. Male Sprague Dawley rats treated with DMC exhibited increased heart-to-body weight ratios and elevated levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) . This suggests that DMC may also contribute to cardiovascular complications via AhR-mediated pathways.

Summary of Biological Activities

Propriétés

Numéro CAS |

63041-62-3 |

|---|---|

Formule moléculaire |

C22H18 |

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

2,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C22H18/c1-13-7-8-16-12-19-17-6-4-3-5-15(17)9-10-18(19)20-11-14(2)21(13)22(16)20/h3-10,12,14H,11H2,1-2H3 |

Clé InChI |

UPRQKLZBOHCFKB-UHFFFAOYSA-N |

SMILES canonique |

CC1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=CC=CC=C54)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.